3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine
Description
3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridazinyl group, a hexahydropyrrolo[3,4-c]pyrrol ring, and an ethoxypyridinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-ethoxypyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-5-29-20-17(7-6-10-23-20)21(28)27-13-15-11-26(12-16(15)14-27)19-9-8-18(24-25-19)22(2,3)4/h6-10,15-16H,5,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESISFHJCVOCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyridazinyl and pyrrolo[3,4-c]pyrrol intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as catalytic hydrogenation and solvent extraction.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridazinyl and pyridinyl rings, using reagents such as sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
When compared to similar compounds, 3-Tert-butyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine stands out due to its unique structural features and potential applications. Similar compounds include:
tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate: Known for its use in the synthesis of bioactive molecules.
4-(6-Amino-3-pyridyl)piperazine-1-carboxylate: Utilized as an intermediate in organic synthesis. These compounds share some structural similarities but differ in their specific applications and properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
